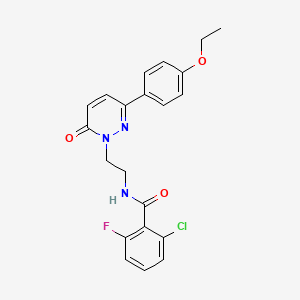

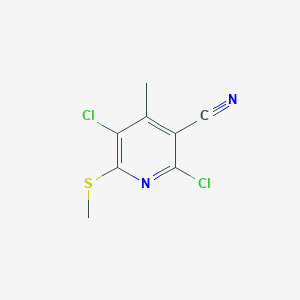

![molecular formula C24H18ClN5O3 B2459847 1-(3-(4-氯苯基)苯并[c]异恶唑-5-基)-N-(2-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-甲酰胺 CAS No. 951897-55-5](/img/structure/B2459847.png)

1-(3-(4-氯苯基)苯并[c]异恶唑-5-基)-N-(2-甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-甲酰胺

货号 B2459847

CAS 编号:

951897-55-5

分子量: 459.89

InChI 键: RECRMWQXAIOFMK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It is part of an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the condensation of activated nitro compounds with alkenes to give isoxazolines and with alkynes to give isoxazoles . This process typically occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .科学研究应用

合成技术和化学性质

- 三唑衍生物的合成,包括具有与指定化学物质结构相似性的化合物,涉及酯乙氧羰基腙与伯胺的反应。这些化合物已被筛选出抗菌活性,其中一些对测试微生物表现出良好至中等的活性 (Bektaş 等,2007)。

- 已开发出通过 Cu 催化的分子内偶联环化反应合成苯并恶唑的技术,利用 N-(2-碘/溴-苯基)苯甲酰胺。这些方法为 2-取代苯并恶唑提供了有效的合成途径 (Wu 等,2014)。

潜在的生物和医学应用

- 已合成源自三唑的新型杂环化合物,并评估了它们作为脂肪酶和 α-葡萄糖苷酶抑制剂的潜力。在这些化合物中,一些表现出显着的抗脂肪酶和抗 α-葡萄糖苷酶活性,突出了它们在治疗应用中的潜力 (Bekircan 等,2015)。

- 对带有 1,2,4-三唑环的苯并咪唑衍生物的研究揭示了它们通过密度泛函理论和分子对接发挥抗癌特性的机制。这项研究为设计新的癌症治疗方法提供了见解 (Karayel,2021)。

环境和分析化学应用

- 已对沉积物和污水污泥中的苯并三唑和二苯甲酮紫外线过滤剂进行了测定,以了解这些化合物的环境影响。这项研究强调了分析方法在追踪环境中化学污染物方面的重要性 (Zhang 等,2011)。

未来方向

属性

IUPAC Name |

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN5O3/c1-14-22(24(31)26-20-5-3-4-6-21(20)32-2)27-29-30(14)17-11-12-19-18(13-17)23(33-28-19)15-7-9-16(25)10-8-15/h3-13H,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECRMWQXAIOFMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-cyclopropyl-1-[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2459765.png)

![1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459778.png)

![2-{[2-(1-Cyclohexenyl)ethyl]amino}-4-(methoxymethyl)-5-pyrimidinecarboxylic acid](/img/structure/B2459779.png)